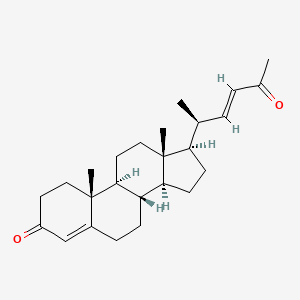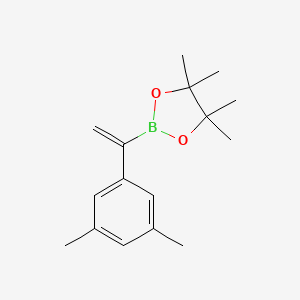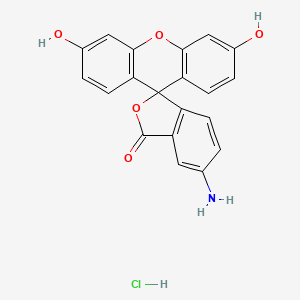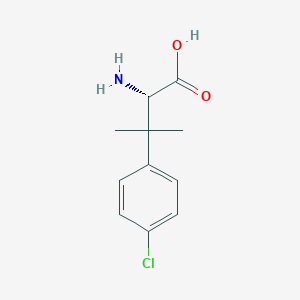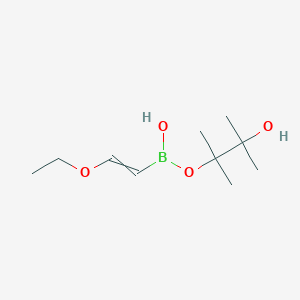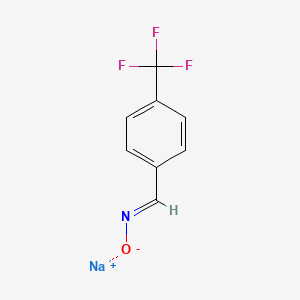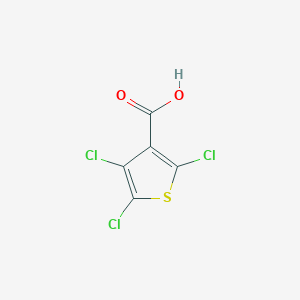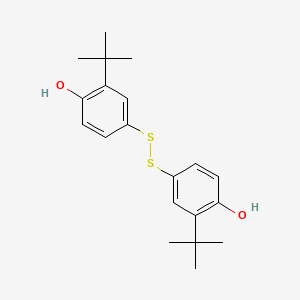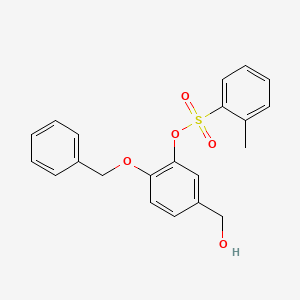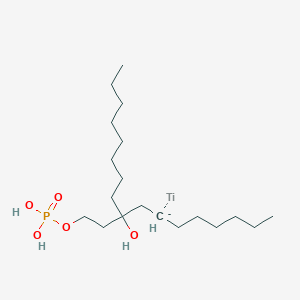
Isopropyl tri(dioctylphosphate)titanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraisopropyl di(dioctylphosphate) titanate is an organometallic compound widely used in various fields of research and industry due to its unique properties. It is known for its ability to act as a coupling agent, enhancing the interaction between different materials, particularly in polymer composites.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraisopropyl di(dioctylphosphate) titanate is typically synthesized by reacting titanium tetrachloride with isopropanol in the presence of dioctylphosphate. The reaction conditions often involve controlling the temperature and the molar ratios of the reactants to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of tetraisopropyl di(dioctylphosphate) titanate involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and distillation to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetraisopropyl di(dioctylphosphate) titanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form titanium dioxide and isopropanol.
Oxidation: Can be oxidized under specific conditions to form different titanium oxides.
Substitution: Can undergo substitution reactions where the isopropyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Oxidation: Requires oxidizing agents such as oxygen or hydrogen peroxide and is usually conducted at elevated temperatures.
Substitution: Various alkyl or aryl halides can be used as reagents, and the reactions are often carried out in the presence of a catalyst.
Major Products
Hydrolysis: Titanium dioxide and isopropanol.
Oxidation: Different titanium oxides depending on the conditions.
Substitution: Substituted titanates with different alkyl or aryl groups.
Scientific Research Applications
Tetraisopropyl di(dioctylphosphate) titanate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the interaction between polymers and fillers in composite materials.
Biology: Employed in the modification of nanoparticles for biological applications, such as drug delivery systems.
Medicine: Investigated for its potential use in medical implants and devices due to its biocompatibility.
Industry: Widely used in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
Tetraisopropyl di(dioctylphosphate) titanate exerts its effects through its ability to form strong bonds with both organic and inorganic materials. The titanium atom in the compound acts as a central coordination point, allowing it to interact with various substrates. This interaction enhances the mechanical properties and stability of the materials it is combined with .
Comparison with Similar Compounds
Similar Compounds
Titanium isopropoxide: Another titanium-based coupling agent with similar properties but different applications.
Titanium ethoxide: Used in similar applications but has different reactivity and properties.
Titanium butoxide: Another alkoxide of titanium with distinct properties and uses.
Uniqueness
Tetraisopropyl di(dioctylphosphate) titanate is unique due to its specific combination of isopropyl and dioctylphosphate groups, which provide it with distinct reactivity and compatibility with a wide range of materials. This makes it particularly valuable in applications requiring strong and stable interactions between different components .
Properties
Molecular Formula |
C19H40O5PTi- |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
(3-hydroxy-3-octylundecyl) dihydrogen phosphate;titanium |
InChI |
InChI=1S/C19H40O5P.Ti/c1-3-5-7-9-11-13-15-19(20,17-18-24-25(21,22)23)16-14-12-10-8-6-4-2;/h13,20H,3-12,14-18H2,1-2H3,(H2,21,22,23);/q-1; |
InChI Key |
PKEDZWCOGHWQHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCOP(=O)(O)O)(C[CH-]CCCCCC)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


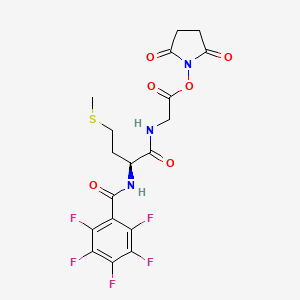
![Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B13407950.png)
